![molecular formula C14H14FN3O3S B11047523 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester](/img/structure/B11047523.png)
4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate.
Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Thiazolyl-essigsäure, 2-[[[(4-Fluorphenyl)amino]carbonyl]amino]-, Ethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder Antikrebswirkungen untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: In der Produktion von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Thiazolyl-essigsäure, 2-[[[(4-Fluorphenyl)amino]carbonyl]amino]-, Ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Interferenz mit zellulären Signalprozessen umfassen.
Ähnliche Verbindungen:
- 4-Thiazolyl-essigsäure, 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]amino]-, Ethylester
- 2-Aminothiazol-basierte Verbindungen
Einzigartigkeit: 4-Thiazolyl-essigsäure, 2-[[[(4-Fluorphenyl)amino]carbonyl]amino]-, Ethylester ist aufgrund des Vorhandenseins der Fluorphenylgruppe einzigartig, die ihre Bioaktivität und Stabilität verbessern kann. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der medizinischen Chemie.
Wirkmechanismus
The mechanism of action of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and the 4-fluorophenyl group are key structural features that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: Similar structure but with a chlorine atom instead of fluorine.
ETHYL 2-(2-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group in ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C14H14FN3O3S |
|---|---|
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
ethyl 2-[2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H14FN3O3S/c1-2-21-12(19)7-11-8-22-14(17-11)18-13(20)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H2,16,17,18,20) |
InChI-Schlüssel |
YNQFUQYAIBVKIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)F |
Löslichkeit |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


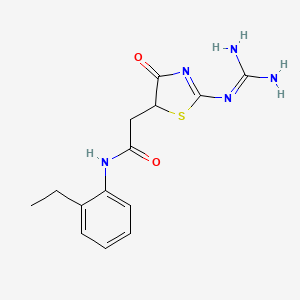
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11047452.png)
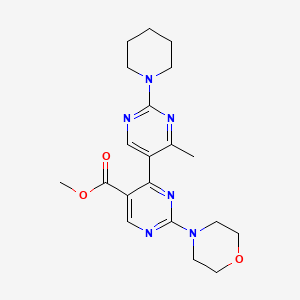
![3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047457.png)
![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047460.png)
![2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047467.png)
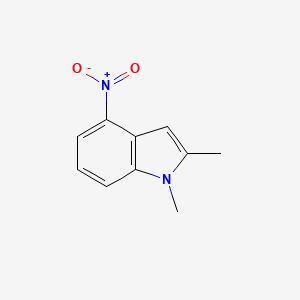
![Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11047481.png)
![N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11047491.png)
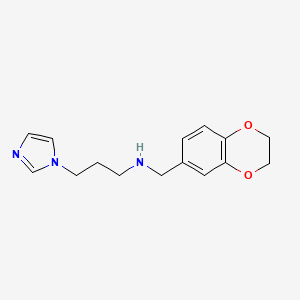
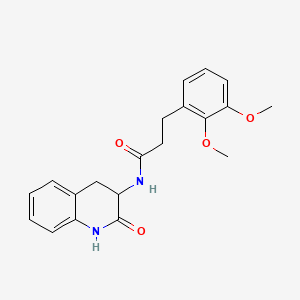
![2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid](/img/structure/B11047517.png)
![6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
